molecular formula C14H7ClF4O2 B6410158 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid CAS No. 1261916-52-2

2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6410158
CAS No.: 1261916-52-2
M. Wt: 318.65 g/mol
InChI Key: XJOFKCOIUFXVIK-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is an aromatic carboxylic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzoic acid precursor followed by the introduction of fluoro and trifluoromethyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.

    Reduction: Reduction reactions may target the halogen substituents or the carboxylic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chloro and fluoro groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen substituents can enhance its binding affinity to certain enzymes or receptors, influencing biological processes. The compound may also modulate signaling pathways, leading to its observed effects in various applications.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 4-Fluoro-3-trifluoromethylbenzoic acid
  • 2-Chloro-4-fluoro-5-(trifluoromethyl)benzoic acid

Comparison: Compared to similar compounds, 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid exhibits unique properties due to the specific arrangement of its substituents. This unique structure can result in different reactivity, stability, and biological activity, making it a valuable compound for targeted applications.

Properties

IUPAC Name

2-chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF4O2/c15-11-3-1-7(5-9(11)13(20)21)8-2-4-12(16)10(6-8)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOFKCOIUFXVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691861
Record name 4-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-52-2
Record name 4-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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